molecular formula C23H30N2O2 B1529934 tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate CAS No. 685530-59-0

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

Cat. No.: B1529934
CAS No.: 685530-59-0
M. Wt: 366.5 g/mol
InChI Key: HULVTHHCVMDEHS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate is a chemical compound with the molecular formula C23H30N2O2. It is known for its use as an intermediate in the synthesis of various pharmaceuticals and chemical research applications. The compound is characterized by its tert-butyl ester group, which provides stability and reactivity in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and phenylamine groups. One common method includes the use of tert-butyl 4-anilinopiperidine-1-carboxylate as a starting material, which undergoes N-benzylation to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology

The compound is used in biological research to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicine, this compound is an intermediate in the synthesis of various drugs, including analgesics and anesthetics. Its stability and reactivity make it a useful component in drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties allow for the creation of products with specific characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-anilinopiperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine
  • N-Phenethyl-4-piperidinone

Uniqueness

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate is unique due to its combination of benzyl and phenylamine groups, which provide distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

tert-butyl 4-(N-benzylanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVTHHCVMDEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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